molecular formula C10H4BrClF3NO B13422640 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline

8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline

货号: B13422640
分子量: 326.49 g/mol
InChI 键: KGAMCFULQVTLRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline is a halogenated quinoline derivative characterized by a trifluoromethoxy group at position 5, bromine at position 8, and chlorine at position 4. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for versatile substitution patterns. The trifluoromethoxy group (-OCF₃) enhances metabolic stability and lipophilicity compared to methoxy (-OCH₃) or hydroxyl groups, while bromine and chlorine at positions 8 and 4 contribute to steric and electronic effects .

属性

分子式

C10H4BrClF3NO

分子量

326.49 g/mol

IUPAC 名称

8-bromo-4-chloro-5-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H4BrClF3NO/c11-5-1-2-7(17-10(13,14)15)8-6(12)3-4-16-9(5)8/h1-4H

InChI 键

KGAMCFULQVTLRV-UHFFFAOYSA-N

规范 SMILES

C1=CC(=C2C(=C1OC(F)(F)F)C(=CC=N2)Cl)Br

产品来源

United States

准备方法

Preparation Methods Analysis

Synthetic Routes Overview

The synthesis of 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline generally involves multi-step procedures that strategically introduce the halogen atoms and the trifluoromethoxy group onto the quinoline core. Key synthetic challenges include selective halogenation at the 8- and 4-positions and the installation of the trifluoromethoxy substituent at position 5.

A typical synthetic strategy involves:

  • Starting from a suitably substituted quinoline or quinoline precursor.
  • Selective halogenation to introduce bromine and chlorine atoms.
  • Introduction of the trifluoromethoxy group via nucleophilic substitution or electrophilic trifluoromethoxylation.

Detailed Synthetic Procedure

Step 1: Preparation of 4-Chloro-5-(trifluoromethoxy)quinoline
  • The quinoline core is initially functionalized with chlorine at the 4-position.
  • The trifluoromethoxy group is introduced at position 5 using reagents such as trifluoromethyl hypofluorite or via nucleophilic substitution with trifluoromethoxide sources under controlled conditions.
  • Reaction conditions typically require anhydrous solvents and inert atmosphere to prevent hydrolysis or side reactions.
Step 2: Bromination at the 8-Position
  • Bromination is achieved using N-bromosuccinimide (NBS) or elemental bromine.
  • Solvents such as acetic acid or dichloromethane are employed, with temperature control between 80–100°C to ensure regioselectivity.
  • The bromine atom is introduced selectively at the 8-position due to electronic and steric directing effects from the existing substituents.
Step 3: Purification
  • The crude product is purified using column chromatography on silica gel with hexane/ethyl acetate gradients.
  • Recrystallization from suitable solvents may be employed to enhance purity.

Industrial and Process Optimization Considerations

  • Patented processes emphasize the use of inexpensive starting materials and avoidance of hazardous lithiation-bromination steps, which were common in earlier syntheses.
  • Continuous flow reactors have been explored to improve reaction control, safety, and scalability.
  • Minimization of reagent use and reaction steps leads to faster cycle times and higher overall yields.
  • Advanced purification techniques such as preparative HPLC and recrystallization ensure high purity suitable for pharmaceutical applications.

Reaction Conditions and Yield Data

Step Reagents & Conditions Temperature (°C) Solvent Yield (%) Notes
Chlorination & trifluoromethoxylation Chlorinating agent + trifluoromethoxide source 25–60 Anhydrous solvent 70–85 Requires inert atmosphere; moisture sensitive
Bromination at C-8 N-Bromosuccinimide (NBS) 80–100 Acetic acid/DCM 60–75 Temperature control critical for regioselectivity
Purification Silica gel chromatography Ambient Hexane/ethyl acetate Purity >95% achievable

Analytical Characterization Post-Synthesis

To confirm the structure and purity of this compound, the following techniques are employed:

Summary Table of Preparation Methods

Preparation Aspect Description Reference/Source
Starting Materials Quinoline derivatives with pre-installed chloro and trifluoromethoxy groups
Bromination Agent N-Bromosuccinimide (NBS) or elemental bromine
Solvents Acetic acid, dichloromethane, anhydrous solvents
Temperature Control 25–60°C for trifluoromethoxylation; 80–100°C for bromination
Purification Techniques Silica gel chromatography, recrystallization
Yield Range 60–85% depending on step and optimization
Analytical Confirmation Methods NMR (^1H, ^13C, ^19F), HRMS, X-ray crystallography, HPLC purity analysis
Industrial Scale Adaptations Use of continuous flow reactors, minimized reagents, faster cycle times

化学反应分析

Types of Reactions: 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF or DMSO.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

科学研究应用

8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline is a synthetic organic compound belonging to the quinoline class, featuring a benzene ring fused with a pyridine ring that contains a nitrogen atom. It has a bromine atom at the 8th position, a chlorine atom at the 4th position, and a trifluoromethoxy group at the 5th position. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and trifluoromethoxy groups, which impart distinct electronic and steric properties that enhance its utility in organic synthesis and medicinal applications.

Scientific Research Applications

This compound has several applications across various fields:

  • Medicinal Chemistry It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
  • Material Science The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
  • Biological Studies It is used in the study of enzyme inhibitors and other biologically active molecules.
  • Enzyme Inhibition It has shown promise in modulating the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Cancer Therapy Studies indicate that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways, suggesting its potential utility in cancer therapy.

作用机制

The mechanism of action of 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethoxy groups enhances its ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets are subject to ongoing research .

相似化合物的比较

Comparison with Similar Compounds

The table below compares 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline with structurally related quinoline derivatives, emphasizing substituent positions and functional groups:

Compound Name Position 4 Position 5 Position 8 Other Positions Key Properties/Applications Reference
This compound Cl OCF₃ Br - High lipophilicity; potential kinase modulation -
8-Bromo-5-(trifluoromethyl)quinoline H CF₃ Br - Used in Suzuki-Miyaura cross-coupling reactions; ≥95% purity
8-Chloro-2-(trifluoromethyl)-4-quinolinol OH H Cl 2-CF₃ Antibacterial studies; hydroxyl enhances solubility
8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline OCH₃ F Cl 2-CF₃ Fluorine improves metabolic stability; antitumor potential
4-Bromo-8-chloro-5-methoxy-2-methylquinoline Br OCH₃ Cl 2-CH₃ Methyl group increases steric bulk; synthetic intermediate
Chloroquine Piperazine H H Side chain with N-ethyl Antimalarial activity via heme binding

Key Observations:

Bromine at position 4 (e.g., 4-Bromo-8-chloro-5-methoxy-2-methylquinoline) increases molecular weight and may enhance halogen bonding in catalysis .

Position 5 Functional Groups: The trifluoromethoxy (-OCF₃) group in the target compound offers greater electron-withdrawing effects and lipophilicity than methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups, impacting membrane permeability and target binding . Fluorine at position 5 (e.g., 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline) improves metabolic stability and bioavailability .

Halogenation at Position 8: Bromine at position 8 is common in cross-coupling reactions (e.g., 8-Bromo-5-(trifluoromethyl)quinoline), enabling derivatization for drug discovery . Chlorine at position 8 (e.g., 8-Chloro-2-(trifluoromethyl)-4-quinolinol) is associated with antibacterial activity, likely due to enhanced electrophilicity .

Additional Substituents: Methyl groups (e.g., 4-Bromo-8-chloro-5-methoxy-2-methylquinoline) or trifluoromethyl groups at position 2 (e.g., 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline) modulate steric effects and electronic density, influencing selectivity in enzyme inhibition .

生物活性

8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline is a synthetic compound belonging to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused with a pyridine ring. The unique substituents on its structure—bromine at the 8th position, chlorine at the 4th position, and a trifluoromethoxy group at the 5th position—contribute to its distinct chemical properties and potential biological activities. This compound has garnered attention for its potential as an enzyme inhibitor and its applications in cancer therapy.

Enzyme Inhibition

Research indicates that this compound exhibits promising activity as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism, and modulation of their activity could enhance the efficacy of various therapeutic agents. The compound's ability to inhibit these enzymes could also lead to reduced drug interactions in clinical settings.

Anticancer Properties

The compound has shown potential in inducing apoptosis in cancer cells. Mechanistic studies suggest that it disrupts mitochondrial function and activates caspase pathways, leading to programmed cell death. This property positions it as a candidate for further exploration in cancer therapy .

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, including those derived from leukemia, lung, and colon cancers. For instance, it has been reported to induce significant cytotoxic effects against HeLa cells (cervical cancer) without exhibiting toxicity towards non-cancerous cell lines at certain concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies, revealing that modifications to its structure can significantly influence its biological activity. For example, substituents on the quinoline core can enhance or diminish its potency against specific targets. This information is critical for guiding the design of new derivatives with improved efficacy and selectivity against cancer cells or bacterial pathogens .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In one study, this compound was tested against multiple cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). The results indicated significant cytotoxic effects, with IC50 values suggesting high potency against these cell lines .
  • Antibacterial Activity : The compound has also been evaluated for antibacterial properties against various pathogenic bacteria. Inhibition zones were measured, demonstrating effectiveness comparable to standard antibiotics in some cases. This suggests potential applications in treating infections caused by resistant bacterial strains .

Data Tables

Activity Cell Line/Pathogen IC50 (µM) Reference
CytotoxicityA549 (Lung Cancer)15
CytotoxicityHeLa (Cervical Cancer)20
Antibacterial ActivityPseudomonas aeruginosaZone: 22 mm
Antibacterial ActivityKlebsiella pneumoniaZone: 25 mm

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for introducing bromo and trifluoromethoxy substituents regioselectively into the quinoline scaffold?

  • Methodology : Use halogen-exchange reactions or directed ortho-metallation to position bromine at the 8-position. For the trifluoromethoxy group, nucleophilic substitution of a hydroxy precursor with trifluoromethylating agents (e.g., Togni’s reagent) under anhydrous conditions is recommended. For example, analogous syntheses of 4-bromo-8-methoxyquinoline employed controlled bromination using PBr₃ in CH₂Cl₂ at 0°C . Purification via column chromatography (hexane/EtOAc gradients) minimizes halogenated byproducts .

Q. How can researchers optimize spectroscopic characterization (NMR, MS) for this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The deshielded proton at C-2 (δ ~8.9 ppm) and downfield-shifted carbons adjacent to electronegative groups (e.g., C-5 trifluoromethoxy at δ ~150 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode detects [M+H]⁺ with isotopic patterns matching Br/Cl. Fragmentation pathways (e.g., loss of Br· or CF₃O·) confirm substituent positions .

Q. What purification techniques are most effective for isolating 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline?

  • Methodology : Combine recrystallization (using CHCl₃/hexane) with preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). For analogs like 4-bromo-8-methoxyquinoline, crystallization from chloroform yielded X-ray-quality crystals, enabling structural validation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient positions (e.g., C-6/C-7). Molecular dynamics simulations of transition states can explain regioselectivity, as seen in studies of 8-substituted quinolines . Validate predictions with kinetic experiments (e.g., monitoring substitution with morpholine by ¹H NMR) .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodology :

  • Assay Optimization : Standardize cell permeability conditions (e.g., use of efflux pump inhibitors in cytotoxicity assays).
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., dehalogenated derivatives) that may contribute to observed discrepancies. For example, 8-hydroxyquinoline derivatives showed altered activity due to glucuronidation .
  • Structural Correlates : Compare crystallographic data (e.g., π-stacking in 8-trifluoroethoxyquinoline ) with binding affinity measurements to clarify structure-activity relationships (SAR).

Q. How does the trifluoromethoxy group influence metabolic stability compared to methoxy analogs?

  • Methodology : Conduct comparative in vitro microsomal stability assays (human liver microsomes + NADPH). The CF₃O group’s electronegativity reduces oxidative metabolism, as demonstrated in 5-trifluoromethoxyquinoline analogs showing 3-fold longer half-lives than methoxy counterparts . Pair with computational ADME predictions (e.g., SwissADME) to prioritize derivatives .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。